4,6-二溴吡啶-2-胺

描述

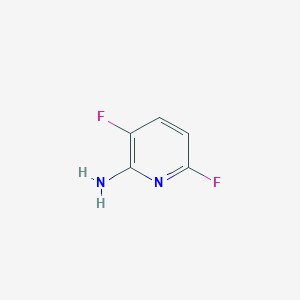

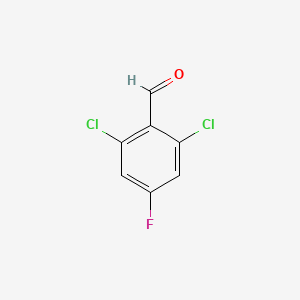

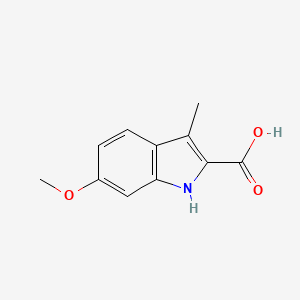

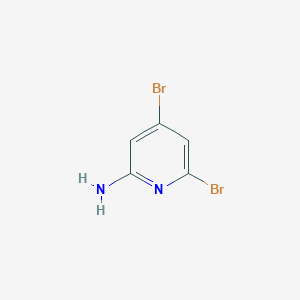

4,6-Dibromopyridin-2-amine is a chemical compound with the molecular formula C5H4Br2N2 . It has a molecular weight of 251.91 . It is a solid substance .

Synthesis Analysis

The synthesis of pyridinamines like 4,6-Dibromopyridin-2-amine can be achieved through various methods. One such method involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 . This method has been found to be efficient in converting different pyridin-2-amines into their 5-hydroxy derivatives .Molecular Structure Analysis

The InChI code for 4,6-Dibromopyridin-2-amine is 1S/C5H4Br2N2/c6-3-1-4 (7)9-5 (8)2-3/h1-2H, (H2,8,9) . The canonical SMILES structure is C1=C (C=C (N=C1Br)Br)N .Chemical Reactions Analysis

Pyridin-2-amines, such as 4,6-Dibromopyridin-2-amine, serve as a starting material for the production of fused heterocycles, including imidazo-derivatives that possess significant biological activities .Physical And Chemical Properties Analysis

4,6-Dibromopyridin-2-amine is a solid substance . It has a molecular weight of 251.91 . The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .科学研究应用

Application 1: Inhibition of Aurora Kinase A

- Summary of Application : 4,6-Dibromopyridin-2-amine derivatives containing a guanidine moiety were designed and synthesized for the inhibition of Aurora kinase A (AURKA), a protein that plays a critical role in cell division .

- Methods of Application : The derivatives were synthesized and their biological activities were determined by flow cytometry for cell cycle analysis and by immunoblot analysis for the detection of AURKA activity .

- Results or Outcomes : One of the derivatives, 2-(2-Amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl)phenol, selectively inhibited AURKA activity, caused the accumulation of the G2/M phase of the cell cycle, and triggered the cleavages of caspase-3, caspase −7, and poly (ADP-ribose) polymerase .

Application 2: Synthesis of Anticancer Compounds

- Summary of Application : 4,6-Dibromopyridin-2-amine derivatives are used in the synthesis of anticancer compounds .

- Methods of Application : The derivatives are synthesized and their anticancer properties are tested in various cancer cell lines .

- Results or Outcomes : Several 4,6-diarylpyrimidin-2-amine derivatives show anticancer properties .

Application 3: Targeting Transmembrane Tumor-Associated Isozymes

- Summary of Application : 4,6-Dibromopyridin-2-amine derivatives show anticancer activity via targeting transmembrane tumor-associated isozymes .

- Methods of Application : The derivatives are synthesized and their anticancer properties are tested in various cancer cell lines .

- Results or Outcomes : The derivatives show anticancer properties in three cancer cell lines, including MCF-7 breast cancer, NCI-H460 lung cancer, and SF-268 CNS cancer cells .

Application 4: Antitumor Characteristics

- Summary of Application : Guanidinated anthrathiophenediones, such as 1-(2-((11-amino-5,10-dioxo-5,10-dihydroanthra[2,3-b]thiophen-4-yl)amino)ethyl)guanidine (a derivative of 4,6-Dibromopyridin-2-amine) show antitumor characteristics .

- Methods of Application : The derivatives are synthesized and their antitumor properties are tested in various cancer cell lines .

- Results or Outcomes : The derivatives show antitumor properties .

Application 5: Synthesis of Hexahydropyrimidines

- Summary of Application : 4,6-Dibromopyridin-2-amine is used in the synthesis of hexahydropyrimidines via three-component condensation with ethyl acetoacetate and formaldehyde .

- Methods of Application : The reactions were carried out at 65°C (reaction time 5 h), the molar ratio of ethyl acetoacetate, formaldehyde, and 4,6-Dibromopyridin-2-amine being 1 : 15 : 4 .

- Results or Outcomes : The reaction produced ethyl 5-acetyl-1,3-dimethylhexahydropyrimidine-5-carboxylate and ethyl 1,3-dimethylhexahydropyrimidine-5-carboxylate .

Application 6: Adsorptive Removal of Dyes

- Summary of Application : 4,6-Dibromopyridin-2-amine can be used in the fabrication of an amine-rich porous adsorbent (ARPA), which is specifically engineered for the adsorptive removal of dyes .

- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes : The ARPA possesses a range of beneficial characteristics, such as high adsorption capacity, swift adsorption kinetics, selective adsorption capability, and robust reusability .

安全和危害

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with hazards such as H302-H315-H319-H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

属性

IUPAC Name |

4,6-dibromopyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2N2/c6-3-1-4(7)9-5(8)2-3/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCXDWGNIKWVOFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1N)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40702293 | |

| Record name | 4,6-Dibromopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40702293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dibromopyridin-2-amine | |

CAS RN |

408352-48-7 | |

| Record name | 4,6-Dibromopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40702293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1424255.png)